N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide
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Overview
Description
N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.238
Chemical Reactions Analysis
N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can occur under different conditions, leading to the formation of various products .
Scientific Research Applications
N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide has several scientific research applications. It can be used as an intermediate in organic synthesis and pharmaceutical research.
Comparison with Similar Compounds
N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include N1-cyclopropyl-N2-(1-methoxypropan-2-yl)oxalamide and N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide
Conclusion
This compound is a compound with significant potential in various scientific research fields Its unique structure and reactivity make it a valuable intermediate in organic synthesis and pharmaceutical research
Biological Activity
N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxalamide: The reaction begins with cyclopropylamine and oxalyl chloride to form an intermediate.
- Hydroxylation: The branched alkyl chain undergoes hydroxylation to introduce the hydroxy group.
- Purification: The product is purified using chromatography techniques to ensure high purity suitable for biological testing.
The biological activity of this compound is hypothesized to involve interactions with specific enzyme systems or cellular receptors. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may modulate signaling pathways by binding to target proteins.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Effects
Additionally, this compound has demonstrated anti-inflammatory properties . It appears to reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Antitumor Activity
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The compound was found to induce apoptosis through caspase activation pathways.
Case Study 2: Inhibition of Inflammatory Mediators
In a model of acute inflammation, administration of this oxalamide led to decreased levels of TNF-alpha and IL-6 in serum samples from treated animals. This suggests its potential utility in managing conditions such as rheumatoid arthritis or inflammatory bowel disease.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | Aromatic oxalamide | Antioxidant properties |
Cyclopropylamine derivatives | Cyclopropyl group | Neuroprotective effects |
Properties
IUPAC Name |
N-cyclopropyl-N'-(1-hydroxy-2-methylpropan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,5-12)11-8(14)7(13)10-6-3-4-6/h6,12H,3-5H2,1-2H3,(H,10,13)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUIMLGZZZQNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C(=O)NC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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